Chemical structure and physicochemical properties of 6-(Benzylamino)-4-methylnicotinaldehyde
Chemical structure and physicochemical properties of 6-(Benzylamino)-4-methylnicotinaldehyde
An In-depth Technical Guide to 6-(Benzylamino)-4-methylnicotinaldehyde: Chemical Structure, Physicochemical Characterization, and Analytical Methodologies
Disclaimer: This document is intended as a technical guide for research and drug development professionals. All protocols described herein should be performed by trained personnel in a suitably equipped laboratory, adhering to all relevant safety guidelines.
Executive Summary
The substituted nicotinaldehyde scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, 6-(Benzylamino)-4-methylnicotinaldehyde. We will dissect its molecular architecture, provide validated protocols for the empirical determination of its critical physicochemical properties, and detail the analytical methodologies required for its structural confirmation and purity assessment. The narrative is structured to not only provide step-by-step instructions but to also impart a deep understanding of the causality behind experimental choices, ensuring that the described workflows are robust and self-validating.
Molecular Structure and Synthesis Rationale
The chemical identity and structural integrity of a compound are the foundation upon which all subsequent research is built. 6-(Benzylamino)-4-methylnicotinaldehyde is a molecule designed with several key chemical features that influence its potential biological activity and druggability.
2.1 Structural Features and Their Implications
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Pyridine Core: The central pyridine ring is an electron-deficient aromatic system. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and receptor interactions at physiological pH.
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Nicotinaldehyde Moiety: The aldehyde group at the 3-position is a critical functional handle. It is a potent hydrogen bond acceptor and can participate in covalent bond formation (e.g., Schiff base formation with primary amines), making it a key site for derivatization or potential interaction with biological targets.
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4-Methyl Group: The methyl substituent at the 4-position sterically influences the adjacent aldehyde group and electronically modifies the pyridine ring through a weak inductive effect.
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6-Benzylamino Group: This substituent is arguably the most significant modulator of the compound's physicochemical profile. The benzyl group introduces a significant lipophilic character, while the secondary amine provides a hydrogen bond donor and a site for potential salt formation. This group's flexibility can allow for optimal conformational positioning within a binding pocket.
2.2 Synthetic Strategy: Nucleophilic Aromatic Substitution
A common and efficient route to synthesize this class of compounds is through a nucleophilic aromatic substitution (SNAr) reaction. The process typically begins with a pyridine ring activated for substitution, such as 6-chloro-4-methylnicotinaldehyde. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the attack of a nucleophile at the 6-position.
Figure 1. General workflow for the synthesis of the title compound.
Experimental Causality:
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Choice of Base: A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) is crucial to scavenge the HCl generated during the reaction without competing with the benzylamine nucleophile.
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Choice of Solvent: A high-boiling point, polar aprotic solvent like DMF or Dioxane is typically used to ensure the reactants are fully solubilized and to allow for heating to drive the reaction to completion.[1]
Physicochemical Properties: The Determinants of Biological Fate
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is largely dictated by its physicochemical properties. Accurate measurement of these parameters is essential for predicting a compound's in vivo behavior.
3.1 Summary of Key Physicochemical Parameters
The following table summarizes the anticipated properties of 6-(Benzylamino)-4-methylnicotinaldehyde. Where experimental data is not publicly available, computationally predicted values are provided as a baseline for empirical verification.
| Property | Predicted/Typical Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₄N₂O | Defines elemental composition and exact mass. |
| Molecular Weight | 226.27 g/mol | Influences diffusion and membrane passage; ideally <500 Da. |
| Lipophilicity (LogP) | 2.5 - 3.5 | Governs membrane permeability and protein binding. A balanced value is key for oral absorption.[2] |
| Aqueous Solubility (LogS) | < -4.0 (Poorly Soluble) | Critical for dissolution and absorption. Low solubility is a major challenge in drug development.[3] |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | Predicts transport properties. TPSA < 140 Ų is often associated with good oral bioavailability. |
| pKa (Pyridine N) | ~4.0 - 5.0 | Determines the charge state at physiological pH, impacting solubility, permeability, and target binding. |
3.2 Protocol: Lipophilicity Determination (Shake-Flask Method)
Trustworthiness: This method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[4]
Protocol:
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Solvent Preparation: Prepare a biphasic system by mixing equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS). Shake vigorously and allow the layers to separate overnight to ensure mutual saturation. This step is critical to prevent volume changes during the actual experiment.
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Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound in the pre-saturated n-octanol.
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Partitioning:
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Add 5 mL of the compound's n-octanol stock solution to a separatory funnel.
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Add 5 mL of the pre-saturated PBS.
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Shake the funnel for a minimum of 30 minutes to facilitate partitioning. Allow the layers to fully separate (this can take several hours).
-
-
Quantification:
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Carefully withdraw an aliquot from each phase.
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Centrifuge the aqueous aliquot to pellet any micro-emulsion of octanol.
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Accurately dilute each aliquot into a suitable mobile phase.
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Determine the concentration in each phase (Coct and Caq) using a validated HPLC-UV method against a standard curve.
-
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Calculation: LogP = log₁₀(Coct / Caq)
3.3 Protocol: Thermodynamic Aqueous Solubility
Expertise & Experience: This protocol is designed to measure thermodynamic solubility, which reflects the true equilibrium state of a saturated solution and is more relevant for predicting in vivo dissolution than faster, kinetic methods.[5]
Protocol:
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Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of pH 7.4 PBS in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure a saturated solution was achieved.[6]
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Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This extended incubation is necessary to ensure the dissolution process reaches equilibrium.[7]
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Phase Separation: After incubation, allow the vial to stand. Filter the supernatant through a 0.45 µm syringe filter to remove all undissolved particles.[6]
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Quantification: Accurately dilute the clear filtrate with an organic solvent (e.g., acetonitrile) to prevent precipitation and analyze by a validated HPLC-UV or LC-MS method to determine the concentration.[5]
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Result Expression: The solubility is reported in units such as µg/mL or µM.
3.4 Protocol: Chemical Stability in Aqueous Buffers
Authoritative Grounding: Stability testing protocols are guided by the International Council for Harmonisation (ICH) guidelines to ensure data is reliable and standardized.[8][9]
Protocol:
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Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Prepare aqueous buffers at relevant pH values (e.g., pH 2.0 for stomach acid, pH 7.4 for blood).
-
Incubation:
-
Dilute the DMSO stock into each buffer to a final concentration of ~10 µM. The final DMSO concentration should be kept low (<1%) to minimize its effect on stability.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
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Withdraw aliquots at specified time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately quench any degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Quantification: Analyze all samples by HPLC-UV. Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
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Data Analysis: Plot the natural logarithm of the remaining percentage versus time. The slope of this line can be used to determine the degradation rate constant and the half-life (t₁/₂) of the compound at each pH.
Structural Elucidation and Purity Assessment
Unambiguous confirmation of a compound's structure and a high degree of purity are prerequisites for its use in biological assays. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
4.1 High-Performance Liquid Chromatography (HPLC) for Purity
Rationale: Reverse-phase HPLC (RP-HPLC) is the workhorse method for purity assessment in drug discovery. It separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase is the standard choice for moderately lipophilic molecules like the one .[10]
Typical Method Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
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Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Detection: UV Diode Array Detector (DAD). A full UV spectrum is collected to check for peak purity.
-
Purity Calculation: Purity is reported as the area percentage of the main peak at a suitable wavelength (e.g., 254 nm).
Figure 2. Integrated analytical workflow for compound characterization.
4.2 Mass Spectrometry (MS) for Molecular Weight Confirmation
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. It is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺.
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Expected Ion: For a molecular formula of C₁₄H₁₄N₂O, the monoisotopic mass is 226.1106 Da. In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 227.1184 . High-resolution mass spectrometry (HRMS) can confirm this mass to within 5 ppm, providing strong evidence for the elemental composition.
4.3 Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Rationale: NMR is the most powerful technique for the unambiguous determination of molecular structure.[11] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Expected ¹H NMR Signals (Illustrative, in CDCl₃):
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Aldehyde Proton (1H): A singlet, significantly downfield (~δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group.
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Pyridine Ring Protons (2H): Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns depend on their position relative to the nitrogen and other substituents.[12]
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Benzyl Ring Protons (5H): A series of multiplets in the aromatic region (δ 7.2-7.5 ppm).
-
Methylene Protons (-CH₂-) (2H): A doublet or singlet (depending on coupling to the N-H proton) around δ 4.5-5.0 ppm.
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Amine Proton (-NH-) (1H): A broad signal that can appear over a wide range and may exchange with D₂O.
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Methyl Protons (-CH₃) (3H): A sharp singlet in the upfield region (~δ 2.2-2.6 ppm).
Two-dimensional NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are essential for definitively assigning all signals and confirming the connectivity of the molecule.[11]
References
-
Title: 1H NMR Spectra of Substituted Aminopyridines Source: Spectroscopy Letters - Taylor & Francis URL: [Link]
-
Title: Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine Source: J-Stage URL: [Link]
-
Title: 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications URL: [Link]
-
Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]
-
Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]
-
Title: The Proton Nuclear Magnetic Resonance Spectra of Pyridines. Source: CDC Stacks URL: [Link]
-
Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Semantic Scholar URL: [Link]
-
Title: Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine Source: J-Stage URL: [Link]
-
Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]
-
Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters Corporation URL: [Link]
-
Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: National Pharmaceutical Regulatory Agency (NPRA), Malaysia URL: [Link]
-
Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]
-
Title: high-performance liquid chromatography for determination of aromatic aldehydes in wine distillates Source: Academia.edu URL: [Link]
-
Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Understanding the Drug Stability Testing Process Source: Colorcon URL: [Link]
-
Title: How to Set Up Drug Stability Testing Program for Pharmaceuticals Source: QHub Insights URL: [Link]
-
Title: Determination of Partitioning Coefficient by UPLC-MS/MS Source: Waters Corporation URL: [Link]
-
Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: ACS Publications URL: [Link]
-
Title: 6-(Methylamino)nicotinaldehyde | C7H8N2O | CID 18416298 Source: PubChem URL: [Link]
-
Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: Frontiers URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
